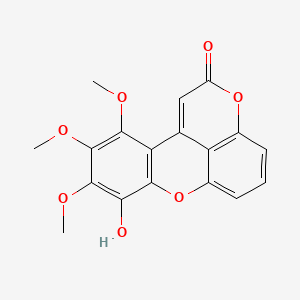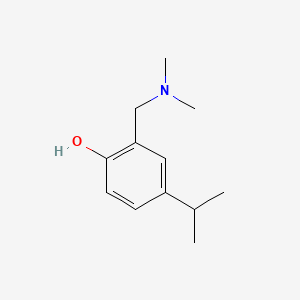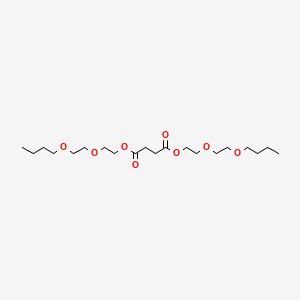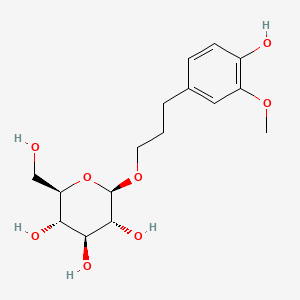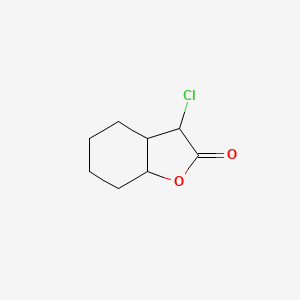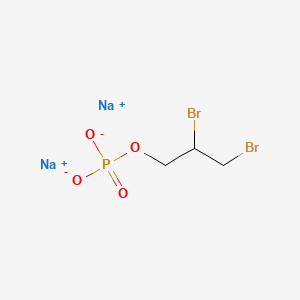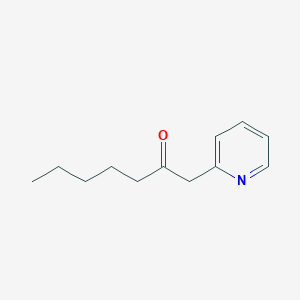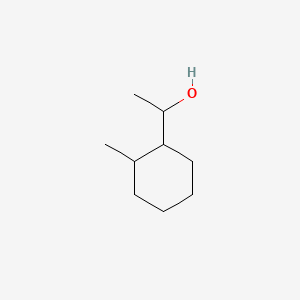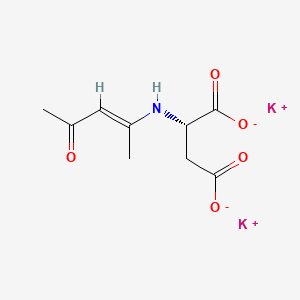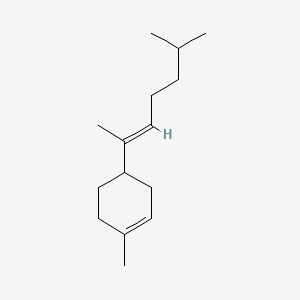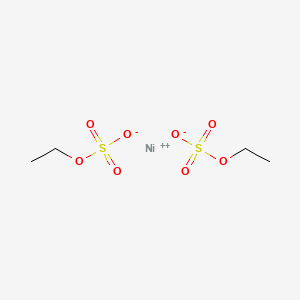
Ethyl hydrogen sulphate, nickel(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hydrogen sulphate, nickel(2+) salt is a chemical compound with the molecular formula C2H6NiO4S and a molecular weight of 184.82 g/mol This compound is a nickel salt of ethyl hydrogen sulphate, which is an ester of sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ethyl hydrogen sulphate, nickel(2+) salt typically involves the reaction of ethyl hydrogen sulphate with a nickel(2+) source. One common method is to react ethyl hydrogen sulphate with nickel(2+) chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process includes the careful addition of nickel(2+) chloride to a solution of ethyl hydrogen sulphate, followed by purification steps to isolate the final product. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl hydrogen sulphate, nickel(2+) salt can undergo various chemical reactions, including:
Oxidation: The nickel(2+) ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The nickel(2+) ion can be reduced to metallic nickel or lower oxidation states.
Substitution: The ethyl hydrogen sulphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Higher oxidation state nickel compounds.
Reduction: Metallic nickel or nickel(1+) compounds.
Substitution: Various substituted nickel salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl hydrogen sulphate, nickel(2+) salt has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in electroplating processes and as an additive in various industrial formulations.
Mecanismo De Acción
The mechanism of action of ethyl hydrogen sulphate, nickel(2+) salt involves the interaction of the nickel(2+) ion with various molecular targets. Nickel ions can coordinate with ligands, forming complexes that can participate in catalytic cycles or biological processes. The ethyl hydrogen sulphate group may also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Nickel(2+) sulfate: Another nickel salt with similar properties but different anionic components.
Nickel(2+) chloride: A common nickel salt used in various applications.
Ethyl hydrogen sulphate, sodium salt: A similar compound with sodium instead of nickel.
Uniqueness: Ethyl hydrogen sulphate, nickel(2+) salt is unique due to the combination of the ethyl hydrogen sulphate group and the nickel(2+) ion. This combination imparts specific properties and reactivity that are distinct from other nickel salts or ethyl hydrogen sulphate salts.
Propiedades
Número CAS |
71720-48-4 |
|---|---|
Fórmula molecular |
C4H10NiO8S2 |
Peso molecular |
308.9 g/mol |
Nombre IUPAC |
ethyl sulfate;nickel(2+) |
InChI |
InChI=1S/2C2H6O4S.Ni/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
Clave InChI |
RCTDJXBPXBKJTD-UHFFFAOYSA-L |
SMILES canónico |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


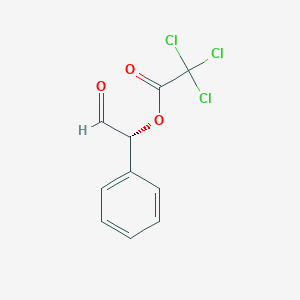
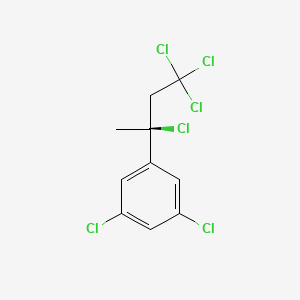
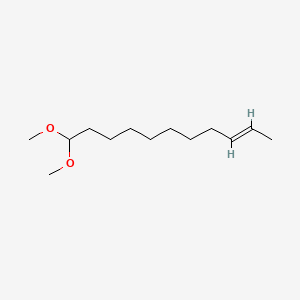
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
